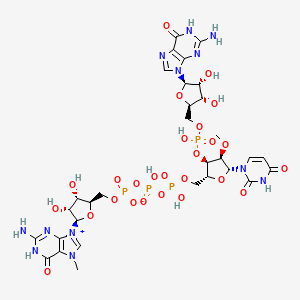

ddATP (trisodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

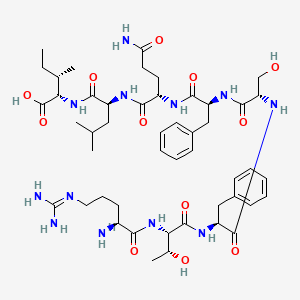

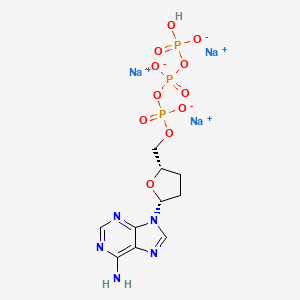

2’,3’-Dideoxyadenosine 5’-triphosphate trisodium: (ddATP trisodium) is a synthetic nucleotide analog. It is an active metabolite of 2’,3’-dideoxyinosine and functions as a chain-elongating inhibitor of DNA polymerase. This compound is widely used in molecular biology, particularly in DNA sequencing and research related to viral infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ddATP trisodium typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be carried out using various phosphorylating agents such as orthophosphoric acid and dicyclohexylcarbodiimide (DCC) as a catalyst. The reaction is often performed in organic solvents like pyridine or dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods: In industrial settings, ddATP trisodium is produced using a combination of chemical and enzymatic methods. The chemical method involves the use of tributylammonium salt and orthophosphoric acid, while the enzymatic method employs Saccharomyces cerevisiae to catalyze the phosphorylation of deoxyadenosine monophosphate (dAMP) to ddATP .

Analyse Des Réactions Chimiques

Types of Reactions: ddATP trisodium undergoes several types of chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups.

Phosphorylation Reactions: Addition of phosphate groups to the molecule.

Common Reagents and Conditions:

Phosphorylating Agents: Orthophosphoric acid, dicyclohexylcarbodiimide (DCC).

Solvents: Pyridine, dimethylformamide (DMF).

Catalysts: Saccharomyces cerevisiae for enzymatic reactions.

Major Products Formed: The primary product formed from these reactions is ddATP trisodium itself, which is used in various biochemical applications .

Applications De Recherche Scientifique

Chemistry: ddATP trisodium is used in the synthesis of DNA and RNA analogs, which are essential for studying genetic material and its functions.

Biology: In biological research, ddATP trisodium is employed in DNA sequencing, particularly in the Sanger method. It is also used to study viral infections by inhibiting viral DNA synthesis .

Medicine: ddATP trisodium has applications in antiviral therapies, particularly in the treatment of HIV. It inhibits the replication of the virus by acting as a chain-terminator of viral DNA .

Industry: In the biotechnology industry, ddATP trisodium is used in the production of diagnostic kits and research reagents for molecular biology studies .

Mécanisme D'action

ddATP trisodium exerts its effects by inhibiting DNA polymerase, an enzyme responsible for DNA synthesis. It acts as a chain-elongating inhibitor, preventing the addition of further nucleotides to the growing DNA strand. This inhibition occurs through competitive binding with natural deoxyadenosine triphosphate (dATP), effectively terminating DNA synthesis .

Comparaison Avec Des Composés Similaires

- 2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP)

- 2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP)

- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)

Uniqueness: ddATP trisodium is unique due to its specific inhibition of DNA polymerase and its use in DNA sequencing and antiviral research. While other dideoxynucleotides like ddCTP, ddGTP, and ddTTP also inhibit DNA synthesis, ddATP trisodium is particularly effective in terminating DNA chains during the Sanger sequencing method .

Propriétés

Formule moléculaire |

C10H13N5Na3O11P3 |

|---|---|

Poids moléculaire |

541.13 g/mol |

Nom IUPAC |

trisodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |

Clé InChI |

WOYWGDWPYDSCTN-PXJNTPRPSA-K |

SMILES isomérique |

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |

SMILES canonique |

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)

![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)